dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride
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Overview
Description
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C12H24Cl2N2
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methylpiperidine as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including alkylation, reduction, and hydrochloride formation.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and amines can be used as reagents, with conditions typically involving refluxing solvents and the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Alkylated and acylated derivatives.
Scientific Research Applications
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.
Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition or activation.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, receptors, or other biological molecules, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
4-Methylpiperidine: A simpler analog without the dimethylamino group.
N-Methylpiperidine: Another piperidine derivative with a single methyl group on the nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness: Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
2437314-29-7 |
---|---|
Molecular Formula |
C9H22Cl2N2 |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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